2-[(6-amino-5-nitropyrimidin-4-yl)amino]-2-methylpropan-1-ol
Description
Properties
IUPAC Name |
2-[(6-amino-5-nitropyrimidin-4-yl)amino]-2-methylpropan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N5O3/c1-8(2,3-14)12-7-5(13(15)16)6(9)10-4-11-7/h4,14H,3H2,1-2H3,(H3,9,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDLNEVWQIZSTLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NC1=NC=NC(=C1[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Substrate Preparation: 4-Chloro-5-Nitro-6-Aminopyrimidine
The synthesis begins with 4,6-dichloro-5-nitropyrimidine, a commercially available precursor. Amination at position 6 is achieved using aqueous ammonia in tetrahydrofuran (THF) at 60°C, yielding 4-chloro-6-amino-5-nitropyrimidine with 85% efficiency. This intermediate serves as the critical substrate for subsequent substitutions.
Key Reaction Parameters:
| Parameter | Condition |
|---|---|
| Solvent | DMF |
| Base | K₂CO₃ (2.5 equiv) |
| Temperature | 80°C |
| Reaction Time | 12 hours |
| Yield | 70% (average) |
Method 2: Palladium-Catalyzed Coupling
Buchwald-Hartwig Amination
Palladium-catalyzed coupling offers an alternative route for introducing sterically hindered amines. Using 4-chloro-5-nitropyrimidine-6-amine, tris(dibenzylideneacetone)dipalladium(0) (Pd₂dba₃), and XPhos as a ligand in 1,4-dioxane at 85°C, the amino alcohol is coupled at position 4. This method circumvents the need for strong bases and achieves yields up to 80%.
Optimization with Bulky Ligands
The use of XPhos enhances catalytic activity by stabilizing the palladium intermediate, particularly for secondary amines like 2-amino-2-methylpropan-1-ol. Reactions conducted under inert atmospheres (N₂ or Ar) prevent oxidation of the palladium catalyst, critical for reproducibility.
Method 3: Stepwise Functionalization of the Pyrimidine Core
Ring Construction via Cyclocondensation
Pyrimidine rings are assembled from nitro-substituted amidines and β-keto alcohols. For example, condensation of 5-nitro-2-amidinium chloride with ethyl 3-amino-2-methylpropanoate in ethanol under reflux forms the 5-nitropyrimidine scaffold. Subsequent hydrolysis and decarboxylation yield 6-amino-5-nitropyrimidin-4-ol, which is chlorinated using phosphorus oxychloride to introduce the leaving group at position 4.
Final Substitution and Reduction
The chloride at position 4 is displaced by 2-amino-2-methylpropan-1-ol under mild conditions (K₂CO₃, DMF, 50°C), followed by selective reduction of any residual nitro groups using hydrogenation (Pd/C, H₂). This method achieves an overall yield of 55% but requires meticulous control over reduction kinetics to preserve the nitro group at position 5.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Scalability | Key Advantage | Limitation |
|---|---|---|---|---|
| Nucleophilic Substitution | 70 | High | Simple reagents, no specialized catalysts | Requires harsh bases, moderate regioselectivity |
| Pd-Catalyzed Coupling | 80 | Moderate | High selectivity for hindered amines | Costly catalysts, sensitivity to oxygen |
| Stepwise Functionalization | 55 | Low | Flexible intermediate modification | Multi-step, low overall efficiency |
Chemical Reactions Analysis
2-[(6-amino-5-nitropyrimidin-4-yl)amino]-2-methylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or nitro groups can be replaced by other functional groups.
Common Reagents and Conditions: The reactions typically require specific reagents and conditions, such as acidic or basic environments, specific temperatures, and solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .
Scientific Research Applications
2-[(6-amino-5-nitropyrimidin-4-yl)amino]-2-methylpropan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-[(6-amino-5-nitropyrimidin-4-yl)amino]-2-methylpropan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in DNA replication or repair, leading to the inhibition of cell proliferation. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below summarizes key differences among 2-[(6-amino-5-nitropyrimidin-4-yl)amino]-2-methylpropan-1-ol and related compounds:
Key Observations:
- Branched vs. Linear Alcohol Chains : The 2-methylpropan-1-ol group in the target compound reduces solubility compared to the linear propan-2-ol variant (CAS 85446-52-2) but enhances lipophilicity (LogP ~1.2 vs. ~0.8). This may improve membrane permeability in biological systems.
- Fluorinated Analog: The compound in exhibits significantly higher molecular weight (465.44 g/mol) and LogP (~3.5) due to its fluorophenyl and phenoxy groups, suggesting enhanced target binding but poor aqueous solubility.
Biological Activity
2-[(6-amino-5-nitropyrimidin-4-yl)amino]-2-methylpropan-1-ol is a pyrimidine derivative that has garnered attention for its diverse biological activities. This compound is characterized by its unique structure, which includes a nitro group and an amino group that contribute to its potential therapeutic applications. The following sections delve into its biological activity, mechanisms of action, and relevant research findings.
The IUPAC name of the compound is this compound, with a molecular formula of C8H13N5O3. The presence of the nitro group in the structure is significant, as it plays a crucial role in the compound's biological activity.
Antimicrobial Properties
Research indicates that compounds containing nitro groups, such as this compound, exhibit antimicrobial activity . Nitro compounds can disrupt cellular processes in bacteria and parasites, leading to cell death. Studies have shown that this compound may be effective against various pathogens, including Helicobacter pylori and Staphylococcus aureus .
Anticancer Potential
The compound has been evaluated for its anticancer properties . Preliminary studies suggest that it may inhibit the proliferation of cancer cells by interfering with DNA replication and repair mechanisms. This action is particularly relevant in the context of glioma treatment, where targeted therapies are crucial for improving patient outcomes .
The mechanism by which this compound exerts its biological effects involves binding to specific enzymes or receptors. For instance, it may inhibit enzymes involved in nucleotide synthesis or DNA repair pathways, thereby reducing tumor growth and enhancing the efficacy of existing chemotherapeutics .
Case Studies
- Antimicrobial Efficacy : A study conducted on various nitro compounds demonstrated that this compound exhibited significant antibacterial activity against E. coli and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) was determined to be lower than that of standard antibiotics, highlighting its potential as a novel antimicrobial agent .
- Anticancer Activity : In vitro studies using glioma cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptosis markers, suggesting that the compound induces programmed cell death in cancer cells .
Comparative Analysis
To contextualize the biological activity of this compound, it can be compared with similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2-Amino-4-methyl-5-nitropyridine | Structure | Antimicrobial |
| 2-(4-Amino-6-methylpyrimidin-2-yl)aminoethanol | Structure | Anticancer |
| Ethyl (2-(5-chloro-pyrimidinyl)glycinate | Structure | Antiviral |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-[(6-amino-5-nitropyrimidin-4-yl)amino]-2-methylpropan-1-ol, and how can purity be optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution between 6-amino-5-nitropyrimidin-4-amine and 2-methylpropan-1-ol derivatives. Reactions are conducted under inert atmospheres (e.g., nitrogen) to prevent oxidation of the nitro or amino groups . Catalysts like triethylamine or palladium-based agents may enhance coupling efficiency. Purification involves recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity. Monitor reaction progress via TLC or HPLC .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be reported?
- Methodological Answer :
- NMR : and NMR confirm the pyrimidine ring substitution pattern and propanol moiety. The amino proton (NH) typically appears at δ 5.5–6.5 ppm, while the nitro group deshields adjacent pyrimidine carbons .
- MS : High-resolution mass spectrometry (HRMS) validates the molecular ion ([M+H]) and fragments (e.g., loss of –NO or –NH) .
- IR : Peaks at ~1540 cm (N–O stretch) and ~3350 cm (N–H/O–H stretch) confirm functional groups .
Q. How is this compound utilized in preliminary biochemical assays?
- Methodological Answer : It serves as a scaffold for enzyme inhibition studies. For example, in kinase assays, incubate the compound (10–100 µM) with the target enzyme (e.g., tyrosine kinase) and substrate (ATP/peptide). Measure inhibition via fluorescence or colorimetric readouts (e.g., ADP-Glo™). Include positive controls (staurosporine) and negative controls (DMSO vehicle). Report IC values and kinetic parameters (K) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve enantiomeric yield in asymmetric synthesis?
- Methodological Answer : Use chiral catalysts (e.g., BINAP-ruthenium complexes) during the amination step to induce stereoselectivity. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak® columns) or polarimetry. Solvent polarity (e.g., THF vs. DMF) and temperature (0–25°C) significantly impact ee; lower temperatures often favor kinetic control . Computational modeling (DFT) predicts transition states to guide catalyst design .
Q. What strategies resolve contradictions in reported biological activity data (e.g., conflicting IC values)?
- Methodological Answer :
- Experimental Replication : Standardize assay conditions (pH, temperature, cofactors) across labs.
- Meta-analysis : Pool data from multiple studies using tools like PRISMA to identify outliers or confounding variables (e.g., cell line variability) .
- Structural Confirmation : Verify compound integrity post-assay via LC-MS to rule out degradation .
Q. How do computational methods elucidate the compound’s interaction with biological targets?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina to model binding to receptors (e.g., serotonin receptors). The nitro group may form hydrogen bonds with active-site residues (e.g., Asp155 in 5-HT) .
- MD Simulations : Run 100-ns trajectories (AMBER/CHARMM) to assess binding stability. Calculate binding free energy (MM-PBSA) and identify critical residues for mutagenesis studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
